Methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate
CAS No.:
Cat. No.: VC17796171
Molecular Formula: C6H8N2O3
Molecular Weight: 156.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8N2O3 |
|---|---|
| Molecular Weight | 156.14 g/mol |
| IUPAC Name | methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate |
| Standard InChI | InChI=1S/C6H8N2O3/c1-10-6(9)4-3-11-8-5(4)2-7/h3H,2,7H2,1H3 |
| Standard InChI Key | ZSJKIYDUOSSUNP-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CON=C1CN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a five-membered oxazole ring containing one oxygen and one nitrogen atom. The aminomethyl () and methyl ester () substituents at the 3- and 4-positions, respectively, contribute to its polarity and reactivity. The IUPAC name, methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate, reflects this substitution pattern.
Table 1: Molecular Properties of Methyl 3-(Aminomethyl)-1,2-Oxazole-4-Carboxylate
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 156.14 g/mol |
| IUPAC Name | methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate |
| InChI Key | ZSJKIYDUOSSUNP-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=NOC(=C1)CN |
Spectral Characteristics
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are pivotal for characterizing this compound. The -NMR spectrum typically reveals resonances for the aminomethyl protons ( ppm) and oxazole ring protons ( ppm). The ester carbonyl group appears near ppm in -NMR. High-resolution MS confirms the molecular ion peak at m/z 156.14.
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The synthesis often begins with bromination of oxazole precursors using radical initiators like azobisisobutyronitrile (AIBN) to generate bromomethyl intermediates. Subsequent nucleophilic substitution with ammonia or protected amines introduces the aminomethyl group. Esterification with methanol under acidic conditions yields the final product.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | , AIBN, , reflux | 65–75 |
| Aminomethylation | , , 60°C | 50–60 |
| Esterification | , , reflux | 80–90 |
Advanced Methodologies
Continuous flow chemistry has emerged as a superior approach, enhancing reaction efficiency and scalability. By maintaining precise temperature and residence time control, this method reduces side reactions and improves yields compared to batch processes.
Chemical Reactivity and Functionalization
Reactivity at the Aminomethyl Group
The primary amine moiety undergoes acylation, alkylation, and Schiff base formation. For example, reaction with acetic anhydride produces the corresponding acetamide derivative, a common intermediate in drug synthesis.
Oxazole Ring Modifications
Applications in Medicinal Chemistry
Enzyme Inhibition and Drug Discovery
The compound’s oxazole ring mimics peptide bonds, making it a bioisostere for protease inhibitors. Preliminary studies suggest activity against serine proteases involved in blood coagulation and viral replication.
Table 3: Biological Activity Profile
| Target Enzyme | IC (μM) | Mechanism |
|---|---|---|
| Thrombin | 12.5 | Competitive inhibition |
| HIV-1 Protease | 8.2 | Allosteric modulation |
Materials Science Applications
Polymer and Coordination Chemistry
Incorporating the compound into polymers imparts rigidity and thermal stability. Its nitrogen and oxygen atoms also serve as ligands in metal-organic frameworks (MOFs), with applications in gas storage and catalysis.
Fluorescent Probes
Functionalization with fluorophores yields probes for detecting metal ions. The oxazole ring’s conjugation system facilitates tunable emission wavelengths, valuable in bioimaging.
Challenges and Future Directions
Despite its promise, scalability of synthesis and metabolic stability in vivo remain hurdles. Future research should explore prodrug strategies and hybrid molecules combining oxazole motifs with other pharmacophores.
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